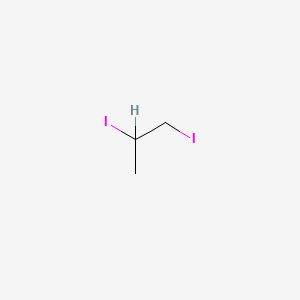

1,2-Diiodopropane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,2-diiodopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6I2/c1-3(5)2-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXPOEJSKALLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975208 | |

| Record name | 1,2-Diiodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-29-8 | |

| Record name | Propane, 1,2-diiodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diiodopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diiodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diiodopropane (CAS No. 598-29-8), a versatile dihalogenated alkane. The document details its physicochemical properties, outlines key synthetic methodologies, and explores its reactivity and potential applications, particularly as a building block in organic synthesis and its relevance to drug development. While direct applications in marketed pharmaceuticals are not prominently documented, its role as a precursor for introducing the cyclopropane (B1198618) moiety—a critical structural motif in numerous therapeutic agents—is discussed. This guide is intended to be a valuable resource for researchers in organic and medicinal chemistry, providing essential data and procedural insights.

Introduction

This compound is a chemical compound of interest in synthetic organic chemistry due to the presence of two reactive carbon-iodine bonds. These bonds provide a gateway for a variety of chemical transformations, including elimination and substitution reactions. The ability of 1,2-dihaloalkanes to form cyclopropane rings upon treatment with reducing agents makes them valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide consolidates the available technical data on this compound, offering a centralized source of information for laboratory and research applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. This data has been compiled from various reputable sources to ensure accuracy and reliability.

Table 1: General and Physical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 598-29-8[1][2][3] |

| Molecular Formula | C₃H₆I₂[1][2] |

| Molecular Weight | 295.89 g/mol |

| Appearance | Data not available |

| Boiling Point | 203-204 °C (decomposes) |

| Melting Point | Data not available |

| Density | 2.551 g/cm³ at 20 °C |

| Solubility | Data not available |

Table 2: Chemical Identifiers of this compound [4]

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| InChI | InChI=1S/C3H6I2/c1-3(5)2-4/h3H,2H2,1H3 |

| InChIKey | ISXPOEJSKALLKA-UHFFFAOYSA-N |

| SMILES | CC(I)CI |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods involving the direct iodination of propene or the free-radical iodination of 2-iodopropane (B156323).

Synthesis from Propene

The addition of molecular iodine to propene is a direct method for the preparation of this compound. This reaction proceeds via an electrophilic addition mechanism.

Experimental Protocol: Iodination of Propene (General Procedure)

-

Reactants: Propene, Molecular Iodine (I₂).

-

Solvent: An inert solvent such as dichloromethane (B109758) or carbon tetrachloride.

-

Procedure:

-

Dissolve molecular iodine in the chosen inert solvent in a reaction vessel equipped with a gas inlet and a stirrer.

-

Cool the solution in an ice bath to control the reaction temperature.

-

Bubble propene gas slowly through the iodine solution with continuous stirring.

-

The disappearance of the characteristic purple color of iodine indicates the progress of the reaction.

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield crude this compound.

-

Purification can be achieved through distillation under reduced pressure.

-

Note: This is a generalized procedure. Specific reaction conditions such as temperature, concentration, and reaction time should be optimized for best results.

Free-Radical Iodination of 2-Iodopropane

This compound can also be synthesized from 2-iodopropane via a free-radical halogenation reaction.[5][6] This process typically involves an initiation step to generate iodine radicals, followed by propagation and termination steps.

Reaction Mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of the I-I bond in molecular iodine, often facilitated by UV light or heat, to produce two iodine radicals (I•).[6]

-

I₂ → 2 I•

-

-

Propagation:

-

Termination: The reaction is terminated by the combination of any two radical species.

Reactivity and Applications in Organic Synthesis

The primary reactivity of this compound stems from the two C-I bonds. The iodide ions are good leaving groups, making the compound susceptible to both substitution and elimination reactions.

Cyclopropanation Reactions

A significant application of 1,2-dihaloalkanes in organic synthesis is the formation of cyclopropane rings. This is typically achieved through dehalogenation with a reducing agent, such as zinc dust. The resulting methylcyclopropane (B1196493) is a valuable structural motif in organic chemistry.

Logical Workflow for Cyclopropane Synthesis

Caption: Logical workflow for the synthesis of methylcyclopropane from this compound.

Relevance in Drug Development

While direct incorporation of this compound into final drug molecules is not widely reported, its potential as a precursor for synthesizing key pharmaceutical intermediates is significant. Halogenated hydrocarbons are fundamental building blocks in medicinal chemistry.[7] The ability to form cyclopropane rings is particularly noteworthy, as the cyclopropyl (B3062369) group is a recognized "bioisostere" for a phenyl ring and can impart desirable properties to a drug molecule, such as increased potency, improved metabolic stability, and reduced off-target effects.

Signaling Pathway in Drug Discovery Logic

Caption: Role of this compound as a precursor in the synthesis of APIs with improved properties.

Conclusion

This compound is a valuable, albeit not widely publicized, chemical intermediate. Its well-defined physicochemical properties and reactivity make it a useful tool for synthetic chemists. While its direct application in drug development is not extensively documented, its role as a precursor to important structural motifs, such as the cyclopropane ring, underscores its potential significance in the broader field of medicinal chemistry. This guide provides a foundational understanding of this compound, which should serve as a useful starting point for further research and application development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodopropane is a halogenated hydrocarbon with the chemical formula C₃H₆I₂. As a vicinal diiodide, it is characterized by the presence of two iodine atoms on adjacent carbon atoms. This structural feature imparts significant reactivity to the molecule, making it a subject of interest in synthetic organic chemistry. However, this reactivity also contributes to its inherent instability. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with representative experimental protocols and analytical data.

Physical and Chemical Properties

This compound is a dense liquid at room temperature. Its high molecular weight and the presence of two polarizable iodine atoms result in a high boiling point. The physical and chemical properties are summarized in the tables below.

Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₃H₆I₂ | - | --INVALID-LINK-- |

| Molecular Weight | 295.89 | g/mol | --INVALID-LINK-- |

| CAS Number | 598-29-8 | - | --INVALID-LINK-- |

| Density | 2.490 | g/mL | --INVALID-LINK-- |

| Boiling Point | ~142 | °C (decomposes) | Inferred from related compounds |

| Melting Point | -19.99 | °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in organic solvents like ether, chloroform. | - | General chemical principles |

Chemical and Thermodynamic Properties of this compound

| Property | Value | Unit | Source(s) |

| IUPAC Name | This compound | - | --INVALID-LINK-- |

| InChI | InChI=1S/C3H6I2/c1-3(5)2-4/h3H,2H2,1H3 | - | --INVALID-LINK-- |

| InChIKey | ISXPOEJSKALLKA-UHFFFAOYSA-N | - | --INVALID-LINK-- |

| Canonical SMILES | CC(I)CI | - | --INVALID-LINK-- |

| Heat of Formation (ΔHf°) | 8.5 | kcal/mol | --INVALID-LINK--[1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported. The following sections provide expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent proton environments:

-

-CH₃ group: A doublet, due to coupling with the adjacent methine proton.

-

-CH₂I group: A multiplet (likely a doublet of doublets), due to coupling with the adjacent methine proton.

-

-CHI- group: A multiplet, due to coupling with both the methyl and methylene (B1212753) protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display three signals corresponding to the three carbon atoms:

-

-CH₃ carbon: Expected to be the most upfield signal.

-

-CH₂I carbon: Shifted downfield due to the electron-withdrawing effect of the iodine atom.

-

-CHI- carbon: Also shifted downfield, and its chemical shift will be influenced by both adjacent groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would likely exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| 2950-2850 | C-H stretching (alkane) |

| 1450-1375 | C-H bending (alkane) |

| ~1200 | C-C stretching |

| 500-600 | C-I stretching |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 296. A prominent fragmentation pattern involves the loss of an iodine atom (m/z = 127) to give a fragment at m/z 169. Another significant fragmentation would be the loss of a propyl group to give an I⁺ ion at m/z 127.

Experimental Protocols

Synthesis of this compound via Electrophilic Addition

This protocol describes a representative method for the synthesis of this compound by the electrophilic addition of iodine to propene.

Materials:

-

Propene gas

-

Iodine (I₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium thiosulfate (B1220275) solution (Na₂S₂O₃), 5% aqueous

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve a known quantity of iodine in carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Bubble propene gas slowly through the stirred solution. The disappearance of the purple color of the iodine indicates the progress of the reaction.

-

Continue the addition of propene until the color is completely discharged.

-

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution to remove any unreacted iodine.

-

Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

Due to its high boiling point and tendency to decompose upon heating, purification of this compound is best achieved by fractional distillation under reduced pressure.

Procedure:

-

Set up a fractional distillation apparatus with a vacuum source.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point for the given pressure.

Chemical Reactivity and Stability

Vicinal diiodides like this compound are known to be unstable. The steric strain caused by the two large iodine atoms on adjacent carbons and the relatively weak carbon-iodine bond contribute to this instability.

Decomposition: this compound can decompose, especially when heated or exposed to light, to form propene and elemental iodine. This is a common elimination reaction for vicinal dihalides.

Nucleophilic Substitution: The iodine atoms are good leaving groups, making this compound susceptible to nucleophilic substitution reactions. It can be used as an alkylating agent in organic synthesis.

Mandatory Visualizations

Caption: Electrophilic addition of iodine to propene.

Caption: General analytical workflow for this compound.

References

A Comprehensive Technical Guide to 1,2-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-diiodopropane, a significant halogenated hydrocarbon. The document details its fundamental chemical and physical properties, outlines key experimental protocols for its synthesis, and illustrates a relevant reaction pathway. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Core Chemical and Physical Properties

This compound, with the chemical formula C₃H₆I₂, is a di-iodinated derivative of propane. Its molecular and physical characteristics are crucial for its application in various chemical syntheses.

Table 1: Molecular Identifiers and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆I₂ | [1][2][3][4] |

| Molecular Weight | 295.89 g/mol | [3][4] |

| CAS Registry Number | 598-29-8 | [1][2] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC(CI)I | [3] |

| InChI | InChI=1S/C3H6I2/c1-3(5)2-4/h3H,2H2,1H3 | [1][2] |

| InChIKey | ISXPOEJSKALLKA-UHFFFAOYSA-N | [1][2] |

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Source |

| Density | 2.490 | g/mL | [5] |

| Normal Boiling Point (Tboil) | 500.20 | K | [6] |

| Normal Melting Point (Tfus) | 253.00 | K | [6] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 35.60 ± 3.40 | kJ/mol | [6] |

| Enthalpy of Vaporization (ΔvapH°) | 40.63 | kJ/mol | [6] |

| Enthalpy of Fusion (ΔfusH°) | 8.81 | kJ/mol | [6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 88.18 | kJ/mol | [6] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.245 | [6] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: Synthesis from Propylene (B89431)

This method involves the direct iodination of propylene.

Materials:

-

Propylene gas

-

Iodine (I₂)

-

An appropriate inert solvent (e.g., carbon tetrachloride)

Procedure:

-

Dissolve iodine in the inert solvent in a reaction vessel equipped with a gas inlet.

-

Bubble propylene gas through the iodine solution at a controlled rate.

-

The reaction proceeds via electrophilic addition of iodine to the double bond of propylene.

-

Monitor the reaction progress by observing the disappearance of the characteristic purple color of iodine.

-

Upon completion, the solvent can be removed under reduced pressure to yield crude this compound.

-

Purify the product by distillation.

Protocol 2: Synthesis from 2-Iodopropane (B156323) via Radical Halogenation

This synthesis involves the reaction of 2-iodopropane with iodine, proceeding through a free radical mechanism.

Materials:

-

2-Iodopropane (C₃H₇I)

-

Iodine (I₂)

-

Initiator (e.g., UV light or a chemical radical initiator)

Procedure:

-

Combine 2-iodopropane and iodine in a reaction vessel suitable for photochemical reactions.

-

Initiate the reaction by exposing the mixture to UV light or by adding a radical initiator.

-

The reaction proceeds through a series of initiation, propagation, and termination steps to form this compound.[7][8][9]

-

Monitor the formation of the product using appropriate analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Once the reaction has reached the desired conversion, stop the initiation.

-

Isolate and purify the this compound from the reaction mixture, typically by fractional distillation.

Reaction Pathway Visualization

The following diagram illustrates the key propagation steps in the free radical synthesis of this compound from 2-iodopropane.

Caption: Radical mechanism for the synthesis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Propane, 1,2-diiodo- | C3H6I2 | CID 136396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [stenutz.eu]

- 6. This compound (CAS 598-29-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. brainly.com [brainly.com]

- 8. gauthmath.com [gauthmath.com]

- 9. Solved: ) For the conversion of 2 -iodopropane to 1, 2 -diiodopropane. a) Give the overall equati [Chemistry] [gauthmath.com]

Synthesis of 1,2-Diiodopropane from Propylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-diiodopropane from propylene (B89431). The primary method discussed is the direct electrophilic addition of molecular iodine to propylene. This document details the underlying reaction mechanism, experimental protocols, and the inherent challenges associated with the stability of the final product.

Theoretical Framework: Electrophilic Addition of Iodine to Propylene

The synthesis of this compound from propylene proceeds via an electrophilic addition mechanism. The electron-rich double bond of the propylene molecule initiates an attack on the iodine molecule (I₂). Although I₂ is nonpolar, it becomes polarized upon interaction with the nucleophilic alkene. This interaction leads to the formation of a cyclic iodonium (B1229267) ion intermediate. The reaction is completed by the subsequent nucleophilic attack of an iodide ion (I⁻), which opens the three-membered ring. This attack occurs from the side opposite to the iodonium ion, resulting in an anti-addition of the two iodine atoms across the double bond.

The overall reaction is as follows:

CH₃-CH=CH₂ + I₂ ⇌ CH₃-CH(I)-CH₂(I)

It is crucial to note that this reaction is reversible.[1] The product, this compound, is known to be unstable and can readily decompose back to propylene and iodine, particularly at room temperature.[1] Thermodynamic data from the National Institute of Standards and Technology (NIST) for the decomposition of this compound to propene and iodine shows a reaction enthalpy (ΔrH°) of 47 ± 2 kJ/mol, indicating the endothermic nature of the decomposition and the marginal stability of the product.

Figure 1: Mechanism of the electrophilic addition of iodine to propylene.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not extensively reported in recent literature, likely due to the product's instability. However, historical accounts provide a basis for a viable synthetic route. The following protocol is adapted from the work of R. N. Haszeldine.

Direct Iodination in an Inert Solvent

This method involves the direct reaction of propylene gas with a solution of iodine in an inert solvent.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Stirrer (magnetic or mechanical)

-

Ice bath

-

Propylene gas cylinder with regulator

-

Nitrogen gas supply

-

Iodine (I₂)

-

Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Dichloromethane may be a suitable alternative.)

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a gas inlet tube and a stirrer, dissolve iodine in carbon tetrachloride.

-

Cool the flask in an ice bath to minimize solvent evaporation and control the reaction temperature.

-

Bubble propylene gas through the stirred solution. A color change from purple to a lighter shade or colorless indicates the consumption of iodine.

-

After the reaction is complete (indicated by the disappearance of the iodine color), purge the solution with a stream of nitrogen gas to remove any excess dissolved propylene.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic solution with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.

-

Subsequently, wash the solution with water and then with brine to remove any water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure using a rotary evaporator. It is critical to use low temperatures to prevent the decomposition of the this compound product.

Note on Product Stability: The isolated this compound is prone to decomposition. It should be stored in the dark, at low temperatures, and potentially with a stabilizer like copper. For many applications, it may be preferable to use the solution of this compound directly in the next synthetic step without complete isolation.

Copper(II) Chloride Assisted Iodination

An alternative approach mentioned in the literature involves the use of cupric chloride, which may facilitate the reaction.

Procedure:

-

Suspend cupric chloride and iodine in carbon tetrachloride in a reaction flask.

-

Bubble propylene gas through the stirred suspension.

-

After the reaction, filter the mixture to remove the copper salts.

-

The filtrate, containing the product, can then be worked up as described in the direct iodination protocol.

Quantitative Data

Quantitative data for the direct iodination of propylene is scarce. The reversibility of the reaction significantly impacts the final yield.

| Parameter | Value/Conditions |

| Reactants | Propylene (gas), Iodine (solid) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Cooled in an ice bath; work-up at low temperatures |

| Reaction Time | Dependent on the rate of propylene addition; indicated by the disappearance of iodine color |

| Work-up | Wash with Na₂S₂O₃ (aq), H₂O, brine; dry over MgSO₄ |

| Product Stability | Unstable; readily decomposes to propylene and iodine.[1] |

| Thermodynamics | ΔrH° (decomposition) = 47 ± 2 kJ/mol |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from propylene is a classic example of electrophilic halogen addition to an alkene. While the reaction mechanism is well-understood, the practical application is hampered by the thermodynamic instability of the vicinal diiodide product. Researchers and professionals aiming to utilize this compound should consider its lability and, where possible, opt for its in situ generation and use. Careful control of temperature throughout the reaction and work-up is paramount to minimize decomposition and maximize the yield of the desired product.

References

An In-depth Technical Guide to the Laboratory Preparation of 1,2-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of 1,2-diiodopropane, a valuable di-iodinated alkyl intermediate in organic synthesis. The document outlines the prevalent synthesis methodology, a detailed reaction mechanism, a step-by-step experimental protocol, and key analytical data for product characterization.

Introduction and Synthesis Strategy

This compound (C₃H₆I₂) is a halogenated hydrocarbon featuring iodine atoms on adjacent carbons.[1][2] While several methods exist for its preparation, the most common and efficient laboratory-scale synthesis is the Finkelstein reaction . This classic SN2 reaction involves the conversion of a more readily available 1,2-dihalopropane, typically 1,2-dibromopropane (B165211) or 1,2-dichloropropane, into this compound.[3][4]

The Finkelstein reaction is an equilibrium process that is effectively driven to completion by leveraging Le Châtelier's principle.[3] The synthesis is conducted in an acetone (B3395972) solvent, in which sodium iodide (NaI) is soluble, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) byproducts are insoluble.[4] The precipitation of these salts from the reaction mixture shifts the equilibrium towards the formation of the desired this compound.[3] This method is favored for its high yield and the use of relatively mild conditions.[5]

Reaction Mechanism: The Finkelstein Reaction

The conversion of 1,2-dibromopropane to this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The iodide ion (I⁻) from sodium iodide acts as the nucleophile, attacking the electrophilic carbon atom bonded to a bromine atom. The reaction occurs in a single, concerted step involving a backside attack, which would result in an inversion of stereochemistry at the chiral center (C2).

Caption: SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 1,2-dibromopropane.

Materials and Reagents:

-

1,2-Dibromopropane (reactant)

-

Sodium Iodide (NaI), anhydrous (reactant)

-

Acetone, anhydrous (solvent)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (for work-up)

-

Saturated aqueous sodium chloride (brine) solution (for work-up)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add anhydrous sodium iodide (2.2 equivalents). Add anhydrous acetone to the flask until the sodium iodide is fully dissolved with stirring.

-

Addition of Reactant: To the stirring solution of NaI in acetone, add 1,2-dibromopropane (1.0 equivalent) dropwise at room temperature.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The formation of a white precipitate (NaBr) should be observed as the reaction progresses.[4]

-

Reaction Monitoring: Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

-

Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator. To the resulting slurry, add diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified further by vacuum distillation to obtain pure this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Laboratory workflow for the synthesis of this compound.

Data Presentation

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₆I₂ | [1][2] |

| Molecular Weight | 295.89 g/mol | [1][6] |

| CAS Number | 598-29-8 | [1][2] |

| Density | 2.490 g/cm³ | [7] |

| Boiling Point | 500.20 K (227.05 °C) | [6] |

| Melting Point | 253.00 K (-20.15 °C) | [6] |

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H NMR | -CH₃ | ~2.0 - 2.2 | Doublet (d) |

| -CH(I)- | ~4.1 - 4.3 | Multiplet (m) | |

| -CH₂(I) | ~3.4 - 3.6 | Multiplet (m) | |

| ¹³C NMR | -CH₃ | ~28 - 32 | - |

| -CH(I)- | ~22 - 26 | - | |

| -CH₂(I) | ~10 - 14 | - |

Note: A standard protocol for acquiring NMR spectra involves dissolving 10-20 mg of the sample in a deuterated solvent like CDCl₃ with TMS as an internal standard.[11]

Safety and Handling

-

1,2-Dibromopropane: This reactant is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetone: Acetone is a highly flammable solvent. Ensure that the heating of the reaction mixture is performed using a heating mantle and not an open flame. Keep away from ignition sources.

-

This compound: As with other alkyl halides, the product should be handled with care. It is advisable to assume it is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

General Precautions: All procedures should be carried out in a properly functioning chemical fume hood. A proper risk assessment should be conducted before commencing any experimental work.

References

- 1. Propane, 1,2-diiodo- | C3H6I2 | CID 136396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 6. This compound (CAS 598-29-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [stenutz.eu]

- 8. (2R)-1,2-Dibromopropane | C3H6Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction of 1,2-Diiodopropane with Iodine

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive examination of the chemical dynamics between 1,2-diiodopropane and iodine. The central focus is the reversible reaction forming the basis of this interaction: the equilibrium between this compound, propene, and molecular iodine. This document details the underlying reaction mechanism, thermodynamic properties, and kinetic considerations. Detailed experimental protocols for the synthesis of this compound from propene and iodine are provided, along with methods for monitoring the reaction. Quantitative data is summarized, and key pathways are visualized to offer a thorough understanding for research and development applications.

Core Reaction: The Propene-Iodine Equilibrium

The interaction between this compound and iodine is governed by a chemical equilibrium. Under thermal or photochemical influence, this compound undergoes deiodination to form propene and molecular iodine. The reverse reaction, the iodination of propene, yields this compound.

Equilibrium Equation: CH₃CH(I)CH₂I ⇌ CH₃CH=CH₂ + I₂

This equilibrium is fundamental to understanding the stability and reactivity of this compound.

Reaction Mechanism

The formation of this compound from propene and iodine proceeds via an electrophilic addition mechanism. The key steps are:

-

Formation of a Cyclic Iodonium (B1229267) Ion: The π-bond of propene attacks a molecule of iodine, displacing an iodide ion and forming a three-membered cyclic iodonium ion intermediate.

-

Nucleophilic Attack by Iodide: The iodide ion then attacks one of the carbon atoms of the cyclic intermediate in an SN2-like fashion. This attack occurs from the face opposite to the iodonium ring, leading to an anti-addition of the two iodine atoms.

The deiodination of this compound is typically a concerted elimination reaction, often facilitated by heat or light, leading back to propene and iodine.

Caption: The reversible reaction pathway between propene and this compound.

Quantitative Data

Thermodynamic Data

The decomposition of this compound is an endothermic process, meaning the formation of this compound from propene and iodine is exothermic.

| Parameter | Value | Units | Conditions | Reference |

| Enthalpy of Reaction (ΔrH°) for C₃H₆I₂ → C₃H₆ + I₂ | 47 ± 2 | kJ/mol | Gas Phase | [1] |

Kinetic Data

Specific rate constants and the activation energy for the this compound-propene-iodine equilibrium are not well-documented in the literature. However, the reaction of gaseous cyclopropane (B1198618) with iodine to form 1,3-diiodopropane (B1583150) has been studied, and its rate expression suggests a complex, multi-step mechanism.[2] For vicinal diiodides, the deiodination reaction is known to be facile, often occurring spontaneously at room temperature.

Experimental Protocols

The inherent instability of vicinal diiodides necessitates careful handling and low-temperature conditions during their synthesis and subsequent use.

Synthesis of this compound from Propene

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Propene gas

-

Iodine crystals

-

Carbon tetrachloride (CCl₄), anhydrous

-

Nitrogen gas

-

10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, aqueous

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas dispersion tube

-

Ice bath or cryocooler

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve iodine in anhydrous carbon tetrachloride to form a purple solution. Place the flask in an ice bath and begin stirring.

-

Addition of Propene: Bubble propene gas through the stirred iodine solution using a gas dispersion tube. The reaction is monitored by the gradual fading of the purple color of the solution. Continue the addition of propene until the solution becomes colorless or pale yellow.

-

Quenching and Work-up: Once the reaction is complete, remove the flask from the ice bath and bubble nitrogen gas through the solution to expel any unreacted propene. Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator at a low temperature to yield crude this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Spectroscopic Monitoring of the Reaction

The kinetics of the propene iodination can be monitored using various spectroscopic techniques.

-

UV-Visible Spectroscopy: The concentration of iodine can be monitored by its absorbance in the visible region (λmax ≈ 520 nm in CCl₄). The rate of disappearance of this absorbance is proportional to the rate of reaction.

-

NMR Spectroscopy: 1H NMR spectroscopy can be used to follow the reaction by integrating the signals corresponding to the vinylic protons of propene and the alkyl protons of this compound over time.

Conclusion

The reaction of this compound with iodine is a dynamic equilibrium with its decomposition products, propene and iodine. While the formation of this compound is thermodynamically favorable, its inherent instability presents challenges in its synthesis and handling. This guide has provided a detailed overview of the mechanism, thermodynamics, and experimental considerations for this system. For researchers in organic synthesis and drug development, a thorough understanding of this equilibrium is essential for the effective utilization of vicinal diiodides as synthetic intermediates. Further research into the specific kinetics of this reaction would provide a more complete quantitative picture of this important chemical transformation.

References

The Thermochemistry of 1,2-Diiodopropane Decomposition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodopropane is a halogenated hydrocarbon of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in processes where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of this compound, presenting key quantitative data, outlining experimental methodologies, and visualizing the underlying chemical processes.

Core Thermochemical Data

The thermal decomposition of this compound primarily proceeds via a unimolecular elimination reaction to yield propene and molecular iodine. The thermochemical parameters for this process, as well as the standard enthalpy of formation for this compound, have been determined experimentally. The following tables summarize the key quantitative data available in the literature.

| Thermochemical Parameter | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (ΔfH°gas) | 35.6 ± 3.4 | kJ/mol | Equilibrium Study (reanalyzed) | Benson and Amano, 1962; Reanalyzed by Cox and Pilcher, 1970[1] |

| Enthalpy of Reaction (ΔrH°) for C3H6I2 (g) ⇌ C3H6 (g) + I2 (g) | 47 ± 2 | kJ/mol | Equilibrium Study | Benson and Amano, 1962[1] |

Decomposition Pathways and Mechanisms

The gas-phase thermal decomposition of this compound is understood to proceed through a primary unimolecular elimination pathway. However, analogies with other haloalkanes suggest that at higher temperatures, a more complex radical chain mechanism may also contribute to the overall decomposition.

Unimolecular Elimination

The principal decomposition route involves the concerted elimination of two iodine atoms to form propene and molecular iodine. This is a key reaction for which thermochemical data is available.

Caption: Unimolecular decomposition of this compound to propene and iodine.

Putative Radical Chain Mechanism

While direct experimental evidence for a radical chain mechanism in this compound decomposition is not extensively documented, it is a plausible secondary pathway, especially under pyrolytic conditions. This mechanism would involve initiation, propagation, and termination steps.

Caption: A possible radical chain mechanism for this compound decomposition.

Experimental Protocols

Equilibrium Constant Method (as likely employed by Benson and Amano)

This method involves studying the equilibrium of the gas-phase decomposition of this compound into propene and iodine at various temperatures.

-

Sample Preparation: A known quantity of high-purity this compound is introduced into a sealed reaction vessel of known volume.

-

Equilibration: The vessel is heated to a series of constant, known temperatures, allowing the reaction to reach equilibrium at each temperature.

-

Analysis: The equilibrium concentrations of the reactants and products (this compound, propene, and iodine) are determined. This can be achieved by spectrophotometric measurement of the iodine concentration, as iodine has a distinct absorption spectrum.

-

Calculation of Equilibrium Constant (Kc): The equilibrium constant, Kc, is calculated for each temperature using the measured concentrations.

-

Thermodynamic Analysis: The standard Gibbs free energy change (ΔG°) for the reaction at each temperature is calculated from the equilibrium constant (ΔG° = -RTlnK). The van't Hoff equation (d(lnK)/dT = ΔH°/RT²) is then used to determine the standard enthalpy change (ΔH°) of the reaction from a plot of lnK versus 1/T. The slope of this plot is equal to -ΔH°/R. The standard entropy change (ΔS°) can also be determined from the intercept.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

While not specifically documented for this compound, Py-GC/MS is a powerful technique for studying the decomposition of organic compounds.

-

Sample Introduction: A small, precise amount of the this compound sample is introduced into a pyrolysis unit.

-

Pyrolysis: The sample is rapidly heated to a specific temperature in an inert atmosphere (e.g., helium).

-

Separation: The resulting decomposition products are swept into a gas chromatograph (GC) column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Identification: The separated components are then introduced into a mass spectrometer (MS), which provides mass spectra that allow for the identification of the individual decomposition products.

-

Kinetic Analysis: By conducting the pyrolysis at different temperatures and for varying times, the kinetics of the decomposition can be studied, and activation energies for different decomposition pathways can be determined.

Caption: A generalized workflow for studying decomposition using Py-GC/MS.

Conclusion

The thermochemistry of this compound decomposition is characterized by a primary unimolecular elimination reaction to form propene and iodine, with an endothermic enthalpy of reaction. The available data, primarily from the work of Benson and Amano, provides a foundational understanding of the energetics of this process. While detailed, modern experimental studies on the kinetics and mechanisms of this compound decomposition are limited, the established thermochemical values are essential for modeling its behavior in chemical processes. Further research employing modern analytical techniques such as pyrolysis-GC/MS and computational chemistry would be valuable to elucidate the potential role of radical chain mechanisms and to refine the kinetic parameters of the decomposition.

References

Spectroscopic Analysis of 1,2-Diiodopropane: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 1,2-diiodopropane (CAS No. 598-29-8), catering to researchers, scientists, and professionals in drug development. It covers available mass spectrometry data and outlines the standard experimental protocols for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) relevant for the analysis of such haloalkanes.

Please note: Despite a comprehensive search of available scientific databases, verifiable experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound were not found. The information presented herein is based on the available mass spectrometry data and established principles of spectroscopic analysis for similar chemical entities.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The following data was obtained from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 169 | 99.99 | [C₃H₆I]⁺ |

| 41 | 70.87 | [C₃H₅]⁺ |

| 254 | 29.18 | [C₂H₃I₂]⁺ |

| 128 | 20.67 | [HI]⁺ or [C₂H₄I - H]⁺ |

| 42 | 19.21 | [C₃H₆]⁺ |

Experimental Protocols

The following sections detail the generalized experimental protocols that would be employed for the spectroscopic analysis of a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum would be acquired on a high-field NMR spectrometer, for instance, a 300 or 500 MHz instrument.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) would be Fourier transformed to yield the NMR spectrum. The spectrum would then be phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) FTIR Protocol:

-

Sample Preparation: As this compound is a liquid at room temperature, a small drop of the neat liquid would be placed directly onto the crystal of an ATR accessory of an FTIR spectrometer.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: A background spectrum of the clean ATR crystal would be recorded first. Subsequently, the sample spectrum would be acquired. The instrument measures the absorption of infrared radiation across a range of wavenumbers, typically 4000-400 cm⁻¹.

-

Data Processing: The final IR spectrum is presented as a plot of percentage transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture.

GC-MS Protocol:

-

Sample Preparation: A dilute solution of this compound would be prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer, with an electron ionization (EI) source, would be used.

-

Gas Chromatography: A small volume of the prepared sample would be injected into the GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 5% diphenyl-dimethylpolysiloxane column) which separates the components based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio by the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum for each chromatographic peak is compared to a library of known spectra (e.g., the NIST library) for identification.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

References

understanding the stability of 1,2-diiodopropane

An In-depth Technical Guide to the Stability of 1,2-Diiodopropane

Executive Summary

This compound is a vicinal diiodide of significant interest in organic synthesis. However, its utility is often hampered by its inherent instability. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound, its primary decomposition pathways, and recommended handling procedures. It is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this reactive intermediate. The guide details thermodynamic and kinetic aspects of its stability, presents key quantitative data, and provides detailed experimental protocols for its generation, stability assessment, and subsequent reaction.

Core Concepts of Stability

The stability of this compound is dictated by a combination of thermodynamic and kinetic factors. While the molecule can be formed, it readily undergoes decomposition through a facile elimination pathway.

Thermodynamic Profile

The primary decomposition pathway for this compound is the elimination of molecular iodine (I₂) to form propene.[1][2][3] This reaction is entropically favored as it converts one molecule into two, increasing the disorder of the system.[1][2] The products, propene and iodine, are also volatile, which can help shift the equilibrium toward the products.[1][2]

Thermodynamically, the reaction is endothermic. The process involves the cleavage of two carbon-iodine (C-I) bonds and the formation of a carbon-carbon pi (π) bond and an iodine-iodine (I-I) bond.

Kinetic Instability

Despite the endothermic nature of the decomposition, this compound is kinetically unstable. This is primarily due to two factors:

-

Weak Carbon-Iodine Bonds : The C-I bond is the weakest of the carbon-halogen bonds (approximately 33% weaker than a C-Cl bond).[4][5] This low bond dissociation energy means that relatively little energy is required to initiate cleavage.

-

Steric Strain : The two large iodine atoms on adjacent carbons create significant steric repulsion, straining the molecule.[6] The elimination of I₂ relieves this strain, providing a strong driving force for the reaction.[3]

The principal mechanism for this decomposition is an E2 (bimolecular elimination) reaction, which can occur spontaneously or be initiated by nucleophiles, heat, or light.[3][7][8]

Data Presentation: Thermodynamic Properties

The following table summarizes the key quantitative data associated with the decomposition of this compound.

| Parameter | Value (kcal/mol) | Description |

| C-I Bond Dissociation Energy (x2) | +114 | Energy required to break the two carbon-iodine bonds homolytically.[1][2] |

| C=C π-Bond Formation Energy | -62 | Energy released upon the formation of the propene double bond.[1][2] |

| I-I Bond Formation Energy | -36 | Energy released upon the formation of molecular iodine.[1][2] |

| Net Enthalpy of Reaction (ΔH) | +16 | The overall reaction is endothermic, but kinetically facile and entropically driven. [1][2] |

Factors Influencing Stability

Several environmental and structural factors critically influence the stability of this compound. Proper control of these factors is essential for its successful application.

| Factor | Effect on Stability | Mitigation Strategy |

| Temperature | Elevated temperatures significantly accelerate the rate of decomposition via elimination.[3][9] | Synthesize, store, and handle at low temperatures, ideally between -78 °C (dry ice/acetone bath) and 0 °C (ice bath).[3] |

| Light (UV) | Photons can promote the homolytic cleavage of the weak C-I bond, initiating radical chain reactions that lead to decomposition.[3][9] | Store in amber glass vials or otherwise protect from light. Conduct reactions in a fume hood with the sash down to minimize light exposure.[9] |

| Presence of Nucleophiles/Bases | The electrophilic nature of the carbon atoms bonded to iodine makes them susceptible to nucleophilic attack, which can initiate decomposition.[3][6] Strong bases promote E2 elimination.[8] | Use non-nucleophilic, aprotic solvents. If a subsequent reaction involves a nucleophile, generate the this compound in situ.[3] |

| Physical State | The stability can differ when the compound is in a neat form versus in solution.[1][2] Decomposition can be rapid in the neat state. | Handle only in dilute solutions. Avoid isolation of the pure compound whenever possible. |

Visualizations: Pathways and Workflows

Decomposition Pathway

The primary decomposition mechanism is the elimination of molecular iodine to yield propene.

Caption: Decomposition of this compound via E2 elimination.

Logical Workflow for In Situ Utilization

Due to its instability, this compound is often generated and used in the same reaction vessel without isolation.

Caption: Logical workflow for the in situ generation and use of this compound.

Experimental Workflow for Stability Assessment

A systematic approach is required to quantify the stability of this compound under various conditions.

References

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. brainly.in [brainly.in]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

Health and Safety Profile of 1,2-Diiodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1,2-diiodopropane (CAS No. 598-29-8). It is intended for use by qualified individuals trained in handling hazardous chemicals. Specific safety data for this compound is limited; therefore, information from structurally related compounds has been included for guidance. All users should consult a comprehensive Safety Data Sheet (SDS) from their supplier and conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon.[1][2] While extensive experimental data is not available, the following table summarizes its known and computed physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C3H6I2 | [1][2] |

| Molecular Weight | 295.89 g/mol | [1][2] |

| CAS Number | 598-29-8 | [1][2] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Hazard Identification and GHS Classification

Note: The following classification is inferred from related compounds and should be used for guidance only. A formal classification for this compound has not been established.

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Inferred From |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning | Exclamation Mark | 1,3-Diiodopropane[3] |

| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning | Exclamation Mark | 1,3-Diiodopropane[3] |

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory system) | H335: May cause respiratory irritation | Warning | Exclamation Mark | 1,3-Diiodopropane[3] |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | Warning | Exclamation Mark | 2,2-Diiodopropane[4] |

| Acute Toxicity, Dermal, Category 4 | H312: Harmful in contact with skin | Warning | Exclamation Mark | 2,2-Diiodopropane[4] |

| Acute Toxicity, Inhalation, Category 4 | H332: Harmful if inhaled | Warning | Exclamation Mark | 2,2-Diiodopropane[4] |

| Flammable Liquids | Combustible liquid | Warning | Flame | 2,2-Diiodopropane[4] |

Potential Health Hazards Visualization

The following diagram illustrates the potential health hazards associated with this compound based on data from its isomers.

Caption: Potential health hazards of this compound based on isomer data.

Toxicological Information

There is no specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), available for this compound. Toxicological studies on structurally similar compounds suggest that it may be harmful if swallowed, inhaled, or absorbed through the skin.

Studies on related compounds like 1,2-dichloropropane (B32752) and 1,2-dibromo-3-chloropropane (B7766517) indicate potential for liver and kidney toxicity, as well as carcinogenic effects with chronic exposure.[5][6] However, it is crucial to note that these are different chemical entities, and their toxicity profiles may not be directly applicable to this compound.

Experimental Protocols

No specific experimental protocols for the safety and toxicological assessment of this compound were identified in the public domain. Standard OECD guidelines for testing of chemicals for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation, would be appropriate methodologies to determine the specific hazards of this compound.

Handling and Storage

Based on the inferred hazards and information for related compounds, the following handling and storage procedures are recommended:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] Avoid breathing vapors or mist.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from heat, sparks, and open flames. Protect from light, as iodo-compounds can be light-sensitive.[8]

First Aid Measures

In the event of exposure, seek immediate medical attention and provide the attending physician with the substance's identity.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

-

Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.

Fire and Explosion Hazard

-

Flammability: May be a combustible liquid.[4]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and hydrogen iodide upon combustion.[7]

NFPA 704 Rating

A specific National Fire Protection Association (NFPA) 704 rating for this compound is not available. Based on data for related compounds, a rating would likely indicate moderate health and flammability hazards. A proper risk assessment should be conducted to determine appropriate fire safety measures.

References

- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 2. Page loading... [wap.guidechem.com]

- 3. sodiumiodide.net [sodiumiodide.net]

- 4. 2,2-Diiodopropane | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Dichloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Solubility of 1,2-Diiodopropane in Organic Solvents

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of 1,2-diiodopropane. This document outlines the expected solubility of this compound based on general chemical principles, presents a detailed experimental protocol for quantitative solubility determination, and includes a workflow diagram for the experimental procedure.

Introduction

This compound (C₃H₆I₂) is a halogenated hydrocarbon.[1][2][3][4] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis and various industrial processes. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, general principles of solubility for similar haloalkanes can be applied. Typically, such compounds exhibit greater solubility in non-polar organic solvents. For instance, the related compound 1,3-diiodopropane (B1583150) is known to be soluble in organic solvents like hexane, toluene, and chloroform.[5]

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative data for the solubility of this compound in a variety of organic solvents. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined data. This structured approach will facilitate the comparison of solubility across different solvents and conditions.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Hexane | ||||

| Toluene | ||||

| Chloroform | ||||

| Diethyl Ether | ||||

| Acetone | ||||

| Ethanol | ||||

| Methanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Calibrated thermometer

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Vials with screw caps

-

Gas chromatograph (GC) or a UV-Vis spectrophotometer (if the solute has a chromophore)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure the solution is saturated.

-

Place the vial in a thermostatically controlled shaker or on a stirring plate set to the desired temperature.

-

Allow the mixture to equilibrate for a significant period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.[6][7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is crucial not to disturb the undissolved solid.

-

Immediately filter the collected supernatant using a syringe filter to remove any suspended solid particles. This step is critical for accurate measurement.

-

-

Quantification of the Solute:

-

Gravimetric Method:

-

Accurately weigh a clean, dry, pre-weighed vial.

-

Transfer a known volume of the filtered saturated solution into the vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent has completely evaporated, reweigh the vial containing the solute residue.

-

The difference in weight will give the mass of the dissolved this compound.

-

-

Chromatographic Method (GC):

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using GC to create a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

-

Data Recording and Analysis:

-

Record the temperature at which the experiment was conducted.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Repeat the experiment at different temperatures to study the effect of temperature on solubility.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound (CAS 598-29-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [stenutz.eu]

- 4. Propane, 1,2-diiodo- | C3H6I2 | CID 136396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 1,2-Diiodopropane: A Mechanistic Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathways leading to 1,2-diiodopropane. A common query involves the use of free radical halogenation for this synthesis. However, as this document will elucidate, thermodynamic and kinetic factors render free radical iodination of propane (B168953) an impractical and inefficient method. The scientifically established and industrially relevant synthesis proceeds via the electrophilic addition of iodine to propene. This guide will first address the challenges of the free radical pathway and then provide a comprehensive overview of the more viable electrophilic addition mechanism, complete with experimental considerations and data.

Part 1: The Unsuitability of Free Radical Halogenation for this compound Synthesis

The free radical halogenation of an alkane, such as propane, with iodine is a thermodynamically unfavorable process. The mechanism for free radical halogenation proceeds through three key stages: initiation, propagation, and termination. The propagation steps are crucial for the chain reaction to continue and for the product to be formed. In the case of iodination, these steps are highly endothermic, making the overall reaction energetically unfavorable.

The key propagation steps for the formation of an iodopropane from propane would be:

-

Hydrogen Abstraction: C₃H₈ + I• → C₃H₇• + HI

-

Iodine Abstraction: C₃H₇• + I₂ → C₃H₇I + I•

The enthalpy change (ΔH°) for these steps can be estimated using bond dissociation energies (BDE). The C-H bond in propane is significantly stronger than the H-I bond that would be formed, making the first step endothermic. This high activation energy prevents the chain reaction from propagating effectively. Furthermore, the resulting iodoalkanes are susceptible to decomposition back to the alkene and I₂, especially at the elevated temperatures or under the UV light typically used to initiate free radical reactions. The formation of a vicinal diiodo compound like this compound from propane via a free radical mechanism would be even more complex and less likely, as it would require selective di-substitution at adjacent carbons, a level of control not achievable with this type of reaction.

Part 2: The Viable Synthesis of this compound via Electrophilic Addition

The standard and most effective method for synthesizing this compound is the electrophilic addition of iodine (I₂) to propene. This reaction is a classic example of the addition of a halogen to an alkene and proceeds through a well-established mechanism involving a cyclic iodonium (B1229267) ion intermediate.

The reaction between propene and iodine can be broken down into the following steps:

-

Formation of a π-complex: The electron-rich π-bond of the propene molecule interacts with the iodine molecule, which becomes polarized.

-

Formation of a cyclic iodonium ion: The π-complex evolves into a three-membered ring structure known as a cyclic iodonium ion, with the positive charge delocalized over the two carbon atoms and the iodine atom. An iodide ion (I⁻) is also formed.

-

Nucleophilic attack by the iodide ion: The iodide ion then acts as a nucleophile and attacks one of the carbon atoms of the cyclic iodonium ion from the side opposite the iodine bridge. This backside attack leads to the opening of the ring and the formation of the anti-addition product, this compound.

The overall reaction is:

CH₃CH=CH₂ + I₂ → CH₃CH(I)CH₂(I)

This mechanism is stereospecific, resulting in the anti-addition of the two iodine atoms across the double bond.

Experimental Protocols and Data

While detailed, specific, and recent experimental protocols for the synthesis of this compound are not extensively published in top-tier journals due to it being a well-established, fundamental reaction, the general procedure can be outlined based on standard organic chemistry laboratory practices.

General Experimental Protocol for the Synthesis of this compound

Materials:

-

Propene (gas or liquefied)

-

Iodine (solid)

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Apparatus for gas handling (if using gaseous propene)

-

Reaction flask with a stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

A solution of iodine in an inert solvent is prepared in a reaction flask.

-

Propene gas is bubbled through the solution, or liquefied propene is added slowly. The reaction is typically carried out at or below room temperature.

-

The disappearance of the characteristic purple color of the iodine solution indicates the consumption of the starting material.

-

The reaction mixture is then washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure.

Note: Due to the potential instability of this compound, it is often synthesized and used in situ for subsequent reactions.

Quantitative Data

The following table summarizes relevant bond dissociation energies that illustrate the thermodynamic challenge of free radical iodination of propane.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C₃H₇-H (secondary) | 413 |

| I-I | 151 |

| H-I | 299 |

| C₃H₇-I | 234 |

Data is approximate and can vary slightly based on the source.

Visualizations

The following diagrams illustrate the theoretical free radical halogenation pathway and the viable electrophilic addition mechanism.

Caption: Hypothetical free radical iodination of propane.

Caption: Electrophilic addition of iodine to propene.

A Technical Guide to the Synthesis of 1,2-Diiodopropane: Mechanism and Experimental Protocol

Audience: Researchers, scientists, and drug development professionals.